3-Ethoxy-4-methylpentanoic acid

Description

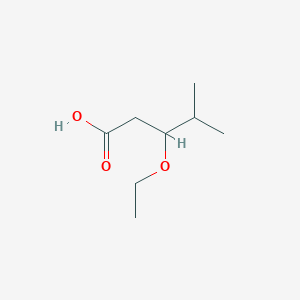

3-Ethoxy-4-methylpentanoic acid (C₈H₁₆O₃, MW = 160) is a branched-chain carboxylic acid featuring an ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituent on the third and fourth carbon atoms, respectively. This compound has been identified in the ethanol extracts of Solanum species (e.g., S. incanum, S. glabratum, and S. macracanthum) through GC-MS analysis, where it consistently eluted at a retention time of 10 minutes . The compound’s structural features, including its carboxylic acid group and ether substituent, influence its polarity, solubility, and reactivity, making it a subject of interest in phytochemical and synthetic studies.

Properties

IUPAC Name |

3-ethoxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-11-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMMKLKTPSAIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification and Hydrolysis: One common method to synthesize 3-Ethoxy-4-methylpentanoic acid involves the esterification of 3-hydroxy-4-methylpentanoic acid with ethanol, followed by hydrolysis. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions.

Grignard Reaction: Another synthetic route involves the Grignard reaction, where ethyl magnesium bromide reacts with 4-methylpentanoyl chloride, followed by acidification to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Ethoxy-4-methylpentanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The ethoxy group in this compound can be substituted by other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium ethoxide, ethanol, reflux conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Ethoxy-4-methylpentanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology: In biological research, this compound can be used as a model compound to study metabolic pathways involving fatty acids and their derivatives. Its interactions with enzymes and other biomolecules provide insights into biochemical processes.

Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents. Research into its pharmacological properties could lead to the development of new drugs.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including plasticizers, lubricants, and surfactants. Its role as a building block in polymer synthesis is also of interest.

Mechanism of Action

The mechanism by which 3-Ethoxy-4-methylpentanoic acid exerts its effects depends on its specific application. In chemical reactions, its functional groups (ethoxy and carboxyl) participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes and receptors, modulating metabolic pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 4-Methyl-3-oxopentanoate

Molecular Formula : C₈H₁₄O₃; MW : 158.2

Functional Groups : Ester (-COO-) and ketone (-C=O).

Key Differences :

- The replacement of the carboxylic acid group with an ester and a ketone reduces acidity (pKa ~12–14 for esters vs. ~4–5 for carboxylic acids).

- Enhanced volatility compared to 3-ethoxy-4-methylpentanoic acid, making it suitable for gas-phase applications. Applications: Ethyl 4-methyl-3-oxopentanoate is synthetically derived and classified as a highly purified biochemical intermediate. Its ketone-ester structure is advantageous in synthesizing pharmaceuticals and fragrances .

3-Ethyl-2,4-pentanedione

Molecular Formula : C₇H₁₂O₂; MW : 128.17 (calculated)

Functional Groups : Two ketone groups (-C=O).

Key Differences :

- The absence of a carboxylic acid or ethoxy group limits hydrogen-bonding capacity but enhances chelation properties (e.g., binding metal ions).

- Higher volatility and lower polarity compared to this compound. Applications: Primarily used as a synthetic precursor in coordination chemistry and industrial processes, such as polymer stabilization .

3-Hydroxy-4-methylpentanoic Acid

Molecular Formula : C₆H₁₂O₃; MW : 132.16 (calculated)

Functional Groups : Hydroxyl (-OH) and carboxylic acid (-COOH).

Key Differences :

- The hydroxyl group increases polarity and acidity (pKa ~2–3) compared to the ethoxy substituent in this compound.

Data Table: Comparative Overview

Research Findings and Implications

- Natural vs. Synthetic Origins: this compound’s presence in Solanum species highlights its ecological role, possibly in defense mechanisms or signaling . Synthetic analogs like ethyl 4-methyl-3-oxopentanoate are tailored for industrial scalability.

- Analytical Behavior : In GC-MS, the compound’s retention time (10 min) and molecular weight (160) distinguish it from esters and diketones, which elute earlier due to lower polarity .

Biological Activity

3-Ethoxy-4-methylpentanoic acid is a compound of increasing interest in biochemical research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in various fields.

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.19 g/mol

- CAS Number : 1384430-96-9

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. The specific mechanisms may vary based on the biological context, but common pathways include:

- Enzyme Inhibition : Compounds like this compound can inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It may also act as a ligand for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of several ethyl esters, including derivatives of this compound. The results indicated that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. The study concluded that modifications in the alkyl chain length significantly influenced antimicrobial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Ethyl ester derivative | 16 | Escherichia coli |

In Vivo Studies

In vivo studies involving animal models have demonstrated the safety profile and potential therapeutic applications of this compound. For instance, when administered to rats, the compound showed no significant toxicity at doses up to 2000 mg/kg, indicating a favorable safety margin for further development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to elucidate its unique properties.

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Methylpentanoic acid | Structure | Moderate antimicrobial |

| This compound | Structure | Strong antimicrobial and potential insecticidal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.